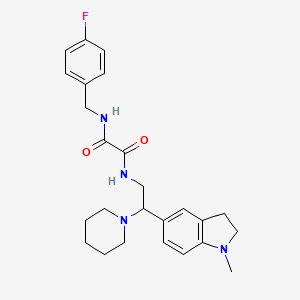

N1-(4-fluorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Description

N1-(4-fluorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 4-fluorobenzyl group at the N1 position and a complex N2 substituent comprising a 1-methylindolin-5-yl moiety and a piperidin-1-yl group. These groups are often associated with blood-brain barrier permeability and receptor modulation .

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31FN4O2/c1-29-14-11-20-15-19(7-10-22(20)29)23(30-12-3-2-4-13-30)17-28-25(32)24(31)27-16-18-5-8-21(26)9-6-18/h5-10,15,23H,2-4,11-14,16-17H2,1H3,(H,27,31)(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACNPRMRWZDYFHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)F)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(4-fluorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, targets, and implications in therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 398.5 g/mol. The presence of the fluorobenzyl group, piperidine moiety, and oxalamide functional group contributes to its unique biological properties. The fluorine atom enhances lipophilicity, potentially improving receptor binding affinity.

This compound primarily acts as a modulator of protein kinase activity. It has been shown to interact with various kinases, including c-Met and KDR (kinase insert domain receptor), which are often implicated in tumorigenesis. By inhibiting these pathways, the compound may regulate cellular processes such as proliferation and migration, making it a candidate for cancer therapy .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on specific kinases associated with cancer progression. For example, compounds structurally related to this oxalamide have shown promising results as inhibitors of AbTYR (a protein tyrosine kinase), with IC50 values indicating effective inhibition at low micromolar concentrations .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Cancer Treatment : A study investigated the effects of similar oxalamides on tumor cell lines, revealing that these compounds could significantly reduce cell viability by inducing apoptosis in cancer cells. The modulation of kinase activity was linked to decreased tumor growth and metastasis .

- Neurological Disorders : Research has suggested that compounds with similar structures may also exhibit neuroprotective effects by modulating cholinergic receptors, indicating potential applications in treating Alzheimer's disease .

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with other related compounds is useful:

| Compound Name | IC50 (µM) | Target Kinase | Biological Activity |

|---|---|---|---|

| This compound | 30 | c-Met | Inhibitor |

| 4-Fluorobenzylpiperazine Derivative | 40.43 | AbTYR | Inhibitor |

| N2-(4-methylpiperazin-1-yl)-N1-(4-fluorobenzyl)oxalamide | 25 | KDR | Inhibitor |

Scientific Research Applications

Pharmacological Applications

Inhibition of Enzymatic Activity

One of the primary applications of this compound is its role as an inhibitor of specific enzymes. For instance, compounds with similar structural motifs have been explored for their inhibitory effects on tyrosinase, an enzyme involved in melanin production. Tyrosinase inhibitors are significant for treating hyperpigmentation disorders and skin conditions like melasma and age spots. Research indicates that derivatives of 4-fluorobenzylpiperazine, a fragment present in the compound, exhibit promising inhibitory activity against tyrosinase, with some derivatives displaying low micromolar IC50 values .

Neuropharmacological Potential

The piperidine and indoline moieties in the compound suggest potential neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems and may serve as leads for developing treatments for neurological disorders such as Alzheimer's disease. The M2 acetylcholine receptor antagonism has been highlighted as a therapeutic target for cognitive enhancement .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of N1-(4-fluorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide involves several steps that include the coupling of 4-fluorobenzyl derivatives with piperidine and indoline components. Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Studies have shown that modifications to the aromatic rings and linker lengths can significantly affect the binding affinity and inhibitory potency against target enzymes .

Case Studies and Experimental Findings

| Compound | IC50 (μM) | Target Enzyme | Notes |

|---|---|---|---|

| 4-Fluorobenzylpiperazine derivative | 13.34 | Tyrosinase | Comparable activity to known inhibitors |

| This compound | TBD | TBD | Under investigation for neuropharmacological effects |

In a study evaluating various piperazine derivatives, it was found that specific modifications led to enhanced inhibitory activity against tyrosinase, indicating that similar approaches could be applied to this compound to improve its efficacy .

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Comparison

The following table summarizes key structural differences between the target compound and analogous oxalamides:

Key Observations :

- The 4-fluorobenzyl group in the target compound contrasts with dimethoxybenzyl (S336) and halogenated phenyl groups (BNM-III-170, Compound 23). Fluorine substitution often enhances metabolic stability and bioavailability.

S336 (Flavoring Agent)

- 16.099) to replace monosodium glutamate (MSG) .

- Safety: No observed adverse effect level (NOEL) = 100 mg/kg body weight/day in 93-day rat studies .

- Metabolism : Rapid hepatic metabolism in rats without amide hydrolysis, suggesting stability in biological systems .

BNM-III-170 (Immunological Adjuvant)

- Application: Enhances vaccine efficacy against immunodeficiency viruses by mimicking CD4 receptor interactions .

- Key Features: Contains a guanidinomethyl group critical for binding to viral glycoproteins.

Target Compound

- Hypothesized Activity: The indoline-piperidine moiety may target serotonin or dopamine receptors, common in antipsychotic drugs.

Research Findings and Implications

Structure-Activity Relationships (SAR) :

- N1 Substituents : Fluorine or methoxy groups improve solubility and metabolic stability (e.g., S336 vs. Compound 23) .

- N2 Substituents : Bulky groups (e.g., indoline-piperidine) may limit systemic distribution but enhance CNS targeting .

Therapeutic Potential: The target compound’s piperidine group is structurally analogous to FDA-approved antipsychotics (e.g., risperidone), suggesting untapped neuropharmacological applications.

Safety Concerns: Unlike S336, the target compound’s indoline moiety may pose genotoxic risks if metabolized to aromatic amines, warranting Ames testing .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N1-(4-fluorobenzyl)-N2-[2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl]oxalamide, and what reaction conditions are critical for yield optimization?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with intermediate preparation (e.g., fluorobenzyl or indolinyl intermediates). Key steps include coupling reactions using carbodiimide-based reagents (e.g., EDC/HOBt) under anhydrous conditions. Temperature control (0–25°C) and solvent selection (e.g., DCM or DMF) are critical for minimizing side reactions. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound’s structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) confirms connectivity and stereochemistry. Mass spectrometry (HRMS or ESI-MS) validates molecular weight. High-Performance Liquid Chromatography (HPLC) with UV detection assesses purity (>95%). Differential Scanning Calorimetry (DSC) determines melting points if unavailable .

Q. What safety protocols should be followed during synthesis and handling, based on structural analogs?

- Methodological Answer : Due to acute toxicity and irritant risks (observed in analogs like N-(1-Acetylpiperidin-4-yl)-4-fluorobenzamide), use PPE (nitrile gloves, lab coats, safety goggles) and work in a fume hood. Avoid dust generation; employ wet methods for solid transfer. Store in airtight containers under inert gas (N₂/Ar) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the pharmacokinetic (PK) profile of this compound?

- Methodological Answer : Conduct in vitro assays:

- Microsomal stability : Incubate with liver microsomes (human/rat) and measure parent compound depletion via LC-MS.

- Plasma protein binding : Use equilibrium dialysis or ultrafiltration.

- CYP inhibition screening : Fluorescent or LC-MS-based assays for major CYP isoforms (3A4, 2D6).

In vivo PK studies in rodents should include IV/PO dosing, serial blood sampling, and non-compartmental analysis .

Q. What strategies resolve discrepancies in reported biological activities of structurally similar oxalamide derivatives?

- Methodological Answer : Perform comparative Structure-Activity Relationship (SAR) studies:

- Functional group substitution : Replace 4-fluorobenzyl with chlorobenzyl or methoxybenzyl to assess potency shifts.

- Target engagement assays : Use SPR or ITC to measure binding affinities for suspected targets (e.g., kinases, GPCRs).

- Meta-analysis : Normalize data across studies using metrics like pIC₅₀ or % inhibition at fixed concentrations .

Q. How can computational methods predict this compound’s interaction with molecular targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Glide with crystal structures of targets (e.g., COX-2, serotonin receptors). Prioritize docking poses with hydrogen bonds to conserved residues (e.g., piperidine N-interactions).

- Molecular Dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD/RMSF plots and free energy landscapes (MM-PBSA) .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation products via LC-MS.

- Long-term stability : Store at 4°C, 25°C/60% RH, and 40°C/75% RH for 1–6 months. Use HPLC-UV to quantify remaining parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.